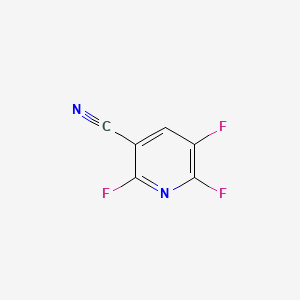

2,5,6-Trifluoronicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5,6-Trifluoronicotinonitrile is a fluorinated derivative of nicotinonitrile, characterized by the presence of three fluorine atoms at the 2, 5, and 6 positions on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and materials science, due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trifluoronicotinonitrile typically involves the fluorination of nicotinonitrile derivatives. One common method includes the reaction of 2,5,6-trifluoropyridine with cyanogen bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient production .

Análisis De Reacciones Químicas

Types of Reactions

2,5,6-Trifluoronicotinonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, fluorinated aromatic compounds, and other derivatives that can be used in further synthetic applications .

Aplicaciones Científicas De Investigación

2,5,6-Trifluoronicotinonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of advanced materials, including polymers and coatings

Mecanismo De Acción

The mechanism of action of 2,5,6-Trifluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

- 2,3,5-Trifluoropyridine

- 2,4,6-Trifluoropyridine

- 2,6-Difluoronicotinonitrile

Uniqueness

2,5,6-Trifluoronicotinonitrile is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and selectivity .

Actividad Biológica

2,5,6-Trifluoronicotinonitrile (TFN) is a fluorinated derivative of nicotinonitrile that has garnered attention for its potential biological activities. This compound is characterized by the presence of three fluorine atoms at the 2, 5, and 6 positions of the pyridine ring, which may influence its interaction with biological targets. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.

- Molecular Formula : C₆H₂F₃N

- Molecular Weight : 161.08 g/mol

- Structure : The trifluoromethyl groups enhance lipophilicity and may alter the compound's reactivity and binding affinity to biological macromolecules.

Antimicrobial Activity

Research indicates that TFN exhibits significant antimicrobial properties. A study demonstrated that TFN showed effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/ml, indicating potent antibacterial activity comparable to known antibiotics .

Antiviral Properties

TFN's antiviral potential has also been explored. In a molecular modeling study, it was suggested that TFN could inhibit viral hemagglutinin, a key protein involved in viral entry into host cells. This inhibition was assessed through hemagglutination inhibition assays, showcasing TFN's potential as a lead compound for antiviral drug development .

Anti-inflammatory Effects

The anti-inflammatory properties of TFN were evaluated in comparison with standard anti-inflammatory agents. Preliminary results indicated that TFN could reduce inflammation markers in vitro, suggesting it may serve as a candidate for treating inflammatory diseases .

The mechanism by which TFN exerts its biological effects is hypothesized to involve:

- Inhibition of Enzymatic Activity : The trifluoromethyl groups may interact with active sites of enzymes involved in bacterial cell wall synthesis or viral replication.

- Interference with Cellular Signaling : TFN may modulate pathways associated with inflammation and immune response, although specific pathways remain to be elucidated.

Case Studies and Research Findings

Propiedades

IUPAC Name |

2,5,6-trifluoropyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRFMDDZODUAJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654259 |

Source

|

| Record name | 2,5,6-Trifluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870065-73-9 |

Source

|

| Record name | 2,5,6-Trifluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is the selectivity of the SNAr reaction with 2,5,6-trifluoronicotinonitrile and 3-isopropoxy-1H-pyrazol-5-amine dependent on the base?

A1: The research demonstrates that this compound reacts with the ambident nucleophile 3-isopropoxy-1H-pyrazol-5-amine via competing pathways. [] The desired reaction at the primary amino group to yield 2,5-difluoro-6-[(3-isopropoxy-1H-pyrazol-5-yl)amino]nicotinonitrile is favored in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). [] Computational studies suggest that DABCO facilitates a concerted proton removal and amine addition mechanism, circumventing a high-energy zwitterionic Meisenheimer intermediate. [] Reactions at the pyrazole nitrogen atoms are less sensitive to base catalysis due to the stabilizing effect of intramolecular hydrogen bonding on the Meisenheimer intermediates. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.